molecular formula C17H15ClFNO B1325557 4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone CAS No. 898756-77-9

4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

Cat. No.: B1325557
CAS No.: 898756-77-9
M. Wt: 303.8 g/mol
InChI Key: VNCSTXNDYDISLN-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone is a benzophenone derivative characterized by the presence of a heterocyclic azetidin-2-ylmethyl substituent attached to the para-position of the benzophenone core. This compound was first reported in 2017 by Ding et al. during their research on novel benzophenone derivatives as potential neuroprotective agents.

Scientific Research Applications

4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential neuroprotective properties and its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction between benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorine gas and fluorine-containing compounds.

    Attachment of the Azetidin-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the azetidin-2-ylmethyl group is attached to the benzophenone core using azetidine and a suitable base.

Industrial Production Methods: Industrial production of 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidin-2-ylmethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Formation of azetidin-2-ylmethyl oxides.

    Reduction: Formation of secondary alcohol derivatives.

    Substitution: Formation of various substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in neuroprotection. It may inhibit oxidative stress and inflammation, thereby protecting neuronal cells from damage.

Comparison with Similar Compounds

  • 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone
  • 4’-Azetidinomethyl-3-chloro-4-methylbenzophenone
  • 4’-Azetidinomethyl-3-chloro-4-bromobenzophenone

Comparison: 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone is unique due to the presence of both chloro and fluoro substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-10-14(6-7-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCSTXNDYDISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642811
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-77-9
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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